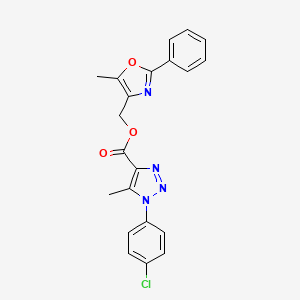

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

The compound "(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" is a heterocyclic hybrid molecule featuring both 1,3-oxazole and 1,2,3-triazole moieties. These rings are substituted with methyl and aryl groups, including a 4-chlorophenyl substituent on the triazole ring. While direct data on this compound’s synthesis or bioactivity are absent in the provided evidence, its structural analogs (e.g., compounds with halogenated aryl groups or ester linkages) have been synthesized via condensation reactions and characterized using techniques like single-crystal X-ray diffraction (SC-XRD) and NMR spectroscopy .

Properties

IUPAC Name |

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O3/c1-13-19(24-25-26(13)17-10-8-16(22)9-11-17)21(27)28-12-18-14(2)29-20(23-18)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBJZMMHMSWLQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a derivative of oxazole and triazole, two classes of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of approximately 393.83 g/mol. The structural features include a triazole ring and an oxazole moiety, which are critical for its biological interactions.

Antimicrobial Activity

Studies have demonstrated that compounds containing oxazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.

| Compound | Activity | Target Organism |

|---|---|---|

| (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | Moderate | Staphylococcus aureus |

| Related Triazole Derivative | High | Candida albicans |

Anticancer Activity

Recent research has indicated that triazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The compound's ability to inhibit specific kinases involved in cell proliferation has been highlighted in various studies. For example, a related triazole compound was shown to inhibit cancer cell growth in vitro by disrupting the cell cycle.

Case Study:

A study published in ACS Omega evaluated several triazole derivatives against human cancer cell lines. The results indicated that compounds with similar structural motifs to our target compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

Anti-inflammatory Activity

Compounds with oxazole and triazole functionalities have also been investigated for their anti-inflammatory effects. They are believed to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes.

Research Findings:

A study found that certain oxazole derivatives significantly reduced inflammation in animal models by decreasing COX-2 expression levels . This suggests potential therapeutic applications for inflammatory diseases.

The biological activities of (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can be attributed to:

- Enzyme Inhibition: Many derivatives act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation.

- Apoptosis Induction: Activation of apoptotic pathways leading to programmed cell death in cancerous cells.

- Anti-inflammatory Pathways: Modulation of cytokine production and inhibition of inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substitutions

The target compound’s 4-chlorophenyl group is a critical feature shared with several analogs in the evidence. For example:

- Compound 4 : 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole ().

- Compound 5 : Similar to Compound 4 but with a 4-fluorophenyl group instead of chlorine ().

Key Observations :

- Halogen substitution (Cl vs. F) influences electronic properties and intermolecular interactions. Chlorine’s larger atomic radius and polarizability may enhance van der Waals interactions in binding pockets compared to fluorine .

Triazole-Oxazole Hybrids

The oxazole-methyl ester moiety in the target compound is structurally analogous to methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate (), which lacks the triazole-chlorophenyl group. This simpler derivative has a molecular weight of 231.25 g/mol and serves as a precursor for more complex hybrids. The addition of the 1,2,3-triazole-4-carboxylate group in the target compound introduces hydrogen-bonding capabilities and steric bulk, which could enhance binding specificity in therapeutic targets .

Triazole-Based Antimicrobial Agents

Crystallographic and Conformational Analysis

Compounds 4 and 5 () adopt isostructural triclinic crystal systems with two independent molecules per asymmetric unit. Their near-planar conformations (excluding one fluorophenyl group) contrast with the target compound’s likely conformation, where the oxazole-methyl ester may introduce torsional strain. SC-XRD studies using programs like SHELXL () and WinGX () would be essential for elucidating such structural nuances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.